Darusentan, (R)-

Description

BenchChem offers high-quality Darusentan, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Darusentan, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

221176-51-8 |

|---|---|

Molecular Formula |

C22H22N2O6 |

Molecular Weight |

410.4 g/mol |

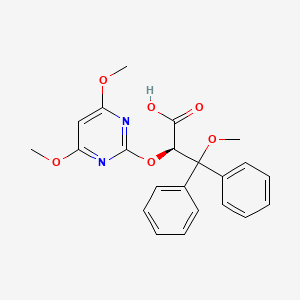

IUPAC Name |

(2R)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |

InChI |

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1 |

InChI Key |

FEJVSJIALLTFRP-IBGZPJMESA-N |

Isomeric SMILES |

COC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |

Canonical SMILES |

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Stereoselective Inactivity of (R)-Darusentan at the Endothelin-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism behind the inactivity of (R)-Darusentan at the endothelin-A (ETA) receptor. By examining its stereochemistry in contrast to its active (S)-enantiomer, this document provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways that govern this crucial pharmacological distinction.

Executive Summary

Darusentan is a selective ETA receptor antagonist, with its therapeutic effects attributed exclusively to the (S)-enantiomer. The (R)-enantiomer of darusentan is pharmacologically inactive due to its inability to bind to the ETA receptor. This stereoselective binding is a critical determinant of the compound's activity, highlighting the precise three-dimensional structural requirements for ligand-receptor interaction. This guide will dissect the available data to elucidate the core reasons for this inactivity.

Stereochemistry and Receptor Binding Affinity

The fundamental basis for the inactivity of (R)-Darusentan at the ETA receptor lies in its stereochemistry. The spatial arrangement of substituents around the chiral center in the (R)-enantiomer precludes effective binding to the receptor's active site. In stark contrast, the (S)-enantiomer, also known as darusentan, exhibits high-affinity binding, enabling it to act as a potent antagonist.

A study by Liang et al. explicitly demonstrated this stereoselectivity, stating that "(R)-Darusentan exhibited no binding activity" in radiolabeled endothelin binding competition assays using rat aortic vascular smooth muscle cell (RAVSM) membranes, which are rich in ETA receptors.[1] The same study confirmed that the (S)-enantiomer competed for this binding with a low nanomolar inhibition constant (Ki).[1]

Data Presentation: Quantitative Binding Affinity Data

The following table summarizes the binding affinities of the darusentan enantiomers for the endothelin-A receptor, highlighting the stark difference in their interaction.

| Compound | Receptor | Cell Line/Tissue | Ki (nM) | Reference |

| (S)-Darusentan | ETA | Rat Aortic Vascular Smooth Muscle (RAVSM) membranes | 13 | [2] |

| (S)-Darusentan | ETA | Recombinant | 1.4 | [2] |

| (R)-Darusentan | ETA | Rat Aortic Vascular Smooth Muscle (RAVSM) membranes | No binding activity | [2] |

Endothelin-A Receptor Signaling Pathway

The ETA receptor is a G-protein coupled receptor (GPCR) predominantly located on vascular smooth muscle cells.[3] Its activation by endothelin-1 (ET-1) initiates a signaling cascade that leads to vasoconstriction.[4] Understanding this pathway is crucial to appreciating how an antagonist like (S)-Darusentan exerts its effects, and why the non-binding (R)-Darusentan fails to do so.

Upon ET-1 binding, the ETA receptor couples to Gq/11 proteins, which in turn activate phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] The elevated cytosolic Ca2+, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction.

Below is a diagram illustrating the ETA receptor signaling pathway.

Caption: ETA receptor signaling cascade leading to vasoconstriction.

Experimental Protocols

The determination of binding affinity for the darusentan enantiomers is typically performed using a competitive radioligand binding assay. The following protocol is a representative methodology based on standard practices for ETA receptor binding studies.

Protocol: Competitive Radioligand Binding Assay for ETA Receptor

1. Materials and Reagents:

-

Receptor Source: Membrane preparations from cells expressing the ETA receptor, such as rat aortic vascular smooth muscle cells (RAVSMs) or Chinese Hamster Ovary (CHO) cells stably transfected with the human ETA receptor.

-

Radioligand: A high-affinity radiolabeled ETA receptor ligand, typically [125I]-Endothelin-1.

-

Competitors: (R)-Darusentan and (S)-Darusentan at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For measuring radioactivity.

2. Procedure:

-

Incubation Setup: The assay is performed in microtiter plates. To each well, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radioligand ([125I]-ET-1).

-

Varying concentrations of the unlabeled competitor ((S)-Darusentan or (R)-Darusentan). For determining non-specific binding, a high concentration of an unlabeled ET-1 is used. For total binding, only the radioligand and buffer are added.

-

The receptor membrane preparation is added to initiate the binding reaction.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Workflow of a competitive radioligand binding assay.

Mechanism of Inactivity: A Logical Framework

The inactivity of (R)-Darusentan at the ETA receptor is a direct consequence of its molecular geometry. The three-dimensional shape of a drug molecule is paramount for its interaction with the binding pocket of its target receptor. For darusentan, the specific orientation of the phenyl, methoxy, and pyrimidine groups, dictated by the chiral center, determines whether it can fit into the ETA receptor's binding site.

The following diagram illustrates the logical relationship between stereochemistry, receptor binding, and pharmacological activity for the darusentan enantiomers.

Caption: Logical flow of darusentan's stereoselective activity.

Conclusion

The inactivity of (R)-Darusentan at the endothelin-A receptor is a clear and well-documented example of stereoselectivity in pharmacology. The precise three-dimensional structure of the (S)-enantiomer allows for high-affinity binding to the ETA receptor, leading to its antagonist activity. Conversely, the mirror-image (R)-enantiomer does not possess the correct spatial arrangement to interact with the receptor's binding site, resulting in a complete lack of binding and, consequently, pharmacological inactivity. This understanding underscores the importance of chiral separation and the characterization of individual enantiomers in the drug development process. For researchers in this field, the case of darusentan serves as a powerful illustration of the structure-activity relationships that govern drug-receptor interactions.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rpsg.org.uk [rpsg.org.uk]

- 4. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of Darusentan and Endothelin Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecificity of darusentan in its interaction with endothelin (ET) receptors. Darusentan, a propanoic acid-based endothelin receptor antagonist (ERA), demonstrates significant stereoselectivity, with its pharmacological activity residing almost exclusively in the (S)-enantiomer.[1][2] This document outlines the quantitative binding data, detailed experimental methodologies, and the signaling pathways involved, offering a comprehensive resource for professionals in pharmacology and drug development.

Quantitative Analysis of Stereospecific Binding

The affinity of darusentan's stereoisomers for endothelin receptors has been quantified through various binding and functional assays. The data consistently demonstrate that (S)-darusentan is a potent and selective antagonist of the endothelin A (ETA) receptor, while the (R)-darusentan enantiomer exhibits no significant binding activity.[1][2]

Table 1: Binding Affinity (Ki) of Darusentan Enantiomers for Endothelin Receptors

| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| (S)-Darusentan | ETA | 1.4 | Human Cloned Receptors | [3] |

| (S)-Darusentan | ETB | 184 | Human Cloned Receptors | [3] |

| (S)-Darusentan | ETA | 13 | Rat Aortic Vascular Smooth Muscle Cells (RAVSMs) | [1][3] |

| (R)-Darusentan | ETA | No binding activity | Rat Aortic Vascular Smooth Muscle Cells (RAVSMs) | [1] |

Table 2: Functional Activity of Darusentan Enantiomers

| Assay | Compound | Parameter | Value | Species/Tissue | Reference |

| Endothelin-induced Vascular Contractility | (S)-Darusentan | pA2 | 8.1 ± 0.14 | Isolated endothelium-denuded rat aortic rings | [1] |

| Endothelin-induced Vascular Contractility | (R)-Darusentan | Effect | No effect | Isolated endothelium-denuded rat aortic rings | [1][2] |

The data clearly indicate that the (S)-configuration of darusentan is crucial for its high-affinity binding to the ETA receptor, exhibiting approximately 100-fold selectivity for the ETA over the ETB receptor.[3][4] This stereospecificity is the foundation of its targeted pharmacological action.

Experimental Protocols

The characterization of darusentan's stereospecificity relies on established in vitro experimental protocols, primarily radioligand binding assays and functional vascular assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the darusentan enantiomers to endothelin receptors.

Objective: To quantify the affinity of (S)- and (R)-darusentan for ETA and ETB receptors.

Materials:

-

Membrane preparations from cells expressing ETA or ETB receptors (e.g., rat aortic vascular smooth muscle cells, which are predominantly ETA).[1]

-

Radioligand: Typically [125I]-ET-1.

-

Unlabeled ligands: (S)-Darusentan, (R)-Darusentan, and a non-specific binding control.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([125I]-ET-1) and varying concentrations of the unlabeled competitor ligands ((S)-darusentan or (R)-darusentan).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Vascular Contractility Assay

This ex vivo assay assesses the functional consequence of receptor binding by measuring the ability of darusentan enantiomers to inhibit endothelin-1 (ET-1)-induced vasoconstriction.

Objective: To determine the functional potency of (S)- and (R)-darusentan as antagonists of ET-1-induced vascular contraction.

Materials:

-

Isolated vascular rings (e.g., from rat aorta), denuded of endothelium.[1]

-

Organ bath system with physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Isometric force transducer.

-

ET-1.

-

(S)-Darusentan and (R)-Darusentan.

Procedure:

-

Tissue Preparation: Arterial rings are dissected and mounted in organ baths under optimal resting tension.

-

Equilibration: The tissues are allowed to equilibrate in the physiological salt solution.

-

ET-1 Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of either (S)-darusentan or (R)-Darusentan for a predetermined period.

-

Repeat ET-1 Curve: The ET-1 concentration-response curve is repeated in the presence of the antagonist.

-

Data Analysis: The antagonistic potency is expressed as the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Signaling Pathways and Mechanism of Action

Endothelin-1 exerts its physiological effects by binding to ETA and ETB receptors, which are G-protein coupled receptors (GPCRs). The binding of ET-1 to ETA receptors on vascular smooth muscle cells activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration is a primary trigger for vasoconstriction.[1]

(S)-darusentan acts as a competitive antagonist at the ETA receptor, preventing ET-1 from binding and initiating this signaling cascade.[2] This blockade of the ET-1 signaling pathway in vascular smooth muscle cells results in vasodilation and a reduction in blood pressure.[5] The (R)-enantiomer does not bind to the receptor and therefore does not interfere with this pathway.[1]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Stereospecific interaction of darusentan enantiomers with the ETA receptor.

Caption: Workflow for assessing the stereospecificity of darusentan.

References

- 1. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. go.drugbank.com [go.drugbank.com]

The Inert Stereoisomer: A Technical Guide to the Biological Inactivity of (R)-Darusentan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan, a selective endothelin-1 (ET-1) receptor antagonist, has been investigated for its potential in treating resistant hypertension.[1][2] As a chiral molecule, darusentan exists as two enantiomers: (S)-darusentan and (R)-darusentan.[3] This technical guide provides an in-depth analysis of the biological activity of these enantiomers, with a specific focus on the established inactivity of the (R)-enantiomer. Through a comprehensive review of receptor binding affinities, functional assays, and downstream signaling pathways, this document elucidates the stereoselective pharmacology of darusentan. Detailed experimental protocols and quantitative data are presented to offer a clear and comprehensive understanding for researchers and drug development professionals.

Introduction to Darusentan and Stereoisomerism

Darusentan is a propanoic acid-based compound that acts as a competitive antagonist at the endothelin A (ETA) receptor.[3][4] The ETA receptor, predominantly located on vascular smooth muscle cells, mediates the potent vasoconstrictive effects of ET-1.[5] By blocking this interaction, darusentan promotes vasodilation, leading to a reduction in blood pressure.[1]

The pharmacological activity of many drugs is dependent on their stereochemistry.[6] Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities.[6][7] In the case of darusentan, the molecule possesses a single chiral center, giving rise to the (S) and (R) enantiomers.[3] Extensive research has demonstrated that the therapeutic effects of darusentan are solely attributable to the (S)-enantiomer, while the (R)-enantiomer is biologically inactive.[3][5]

Quantitative Analysis of Enantiomeric Activity

The differential activity of the darusentan enantiomers is most evident in their binding affinities for the ETA receptor and their functional effects on ET-1-induced cellular responses.

Table 1: Comparative Binding Affinities of Darusentan Enantiomers for the ETA Receptor

| Enantiomer | Target Receptor | Preparation | Binding Affinity (Ki) | Citation |

| (S)-Darusentan | ETA | Rat Aortic Vascular Smooth Muscle (RAVSM) Membranes | 13 nmol/L | [3][5] |

| (R)-Darusentan | ETA | Rat Aortic Vascular Smooth Muscle (RAVSM) Membranes | No binding activity | [3][5] |

| (S)-Darusentan | ETA | Recombinant Human | 1.4 nM | [8][9] |

| (S)-Darusentan | ETB | Recombinant Human | 184 nM | [8][9] |

Table 2: Functional Antagonism of ET-1-Induced Vasoconstriction

| Enantiomer | Assay System | Measured Parameter | Result | Citation |

| (S)-Darusentan | Isolated endothelium-denuded rat aortic rings | Inhibition of ET-1-induced vascular contractility | pA2 = 8.1 ± 0.14 | [3][5] |

| (R)-Darusentan | Isolated endothelium-denuded rat aortic rings | Inhibition of ET-1-induced vascular contractility | No effect | [3][5] |

Signaling Pathways and Mechanism of Inactivity

The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit.[3] Activation of this pathway leads to a cascade of intracellular events culminating in vasoconstriction. The inactivity of (R)-darusentan is a direct consequence of its inability to bind to the ETA receptor, thereby failing to initiate any downstream signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments that have established the biological inactivity of (R)-darusentan.

ETA Receptor Binding Assay

Objective: To determine the binding affinity of (S)- and (R)-darusentan to the ETA receptor.

Methodology:

-

Membrane Preparation: Rat aortic vascular smooth muscle cells (RAVSMs) are cultured and harvested. The cells are then homogenized in a lysis buffer and subjected to centrifugation to isolate the membrane fractions containing the ETA receptors.[3]

-

Competitive Binding Assay: The membrane preparations are incubated with a fixed concentration of radiolabeled ET-1 (e.g., [125I]ET-1) and varying concentrations of either (S)-darusentan or (R)-darusentan.

-

Separation and Detection: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each enantiomer. The Ki value represents the concentration of the competing ligand that occupies 50% of the receptors at equilibrium.

Functional Vasoconstriction Assay

Objective: To assess the functional antagonist activity of (S)- and (R)-darusentan on ET-1-induced vasoconstriction.

Methodology:

-

Tissue Preparation: Aortas are isolated from male Sprague-Dawley rats and cut into rings. The endothelium is removed to eliminate its influence on vascular tone.[3]

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2. The tension of the rings is continuously recorded.

-

Experimental Protocol: The rings are pre-treated with either (S)-darusentan, (R)-darusentan, or vehicle for a specified period. A cumulative concentration-response curve to ET-1 is then generated.

-

Data Analysis: The contractile responses are measured, and the concentration-response curves are plotted. The potency of the antagonist is determined by calculating the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Conclusion

The biological activity of darusentan is highly stereoselective, with the (S)-enantiomer being the active pharmacological agent and the (R)-enantiomer being biologically inactive.[3] This inactivity is unequivocally demonstrated by the lack of binding of (R)-darusentan to the ETA receptor and its consequent inability to antagonize ET-1-induced vasoconstriction.[3][5] This technical guide provides the essential data and methodologies for a thorough understanding of this phenomenon, which is critical for researchers and professionals involved in the development of chiral drugs. The clear distinction in the pharmacological profiles of the darusentan enantiomers underscores the importance of stereochemistry in drug design and evaluation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. gilead.com [gilead.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

Investigating the Off-Target Effects of Darusentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the off-target effects of Darusentan, a selective endothelin A (ETᴀ) receptor antagonist. A critical finding of the initial investigation is that the pharmacological activity of Darusentan is primarily attributed to its (S)-enantiomer. The (R)-enantiomer has been reported to exhibit no significant binding activity at the ETᴀ receptor.[1] Consequently, the focus of this guide is on the known off-target profile of the active (S)-Darusentan and the clinically observed adverse effects of Darusentan, which may be indicative of either on-target or off-target actions. This document summarizes the available quantitative data on receptor binding, details relevant experimental protocols for off-target screening, and provides visualizations of the primary signaling pathway and a general workflow for identifying off-target effects.

Introduction to Darusentan

Darusentan is a potent and selective antagonist of the endothelin A (ETᴀ) receptor, developed for the treatment of resistant hypertension.[2][3] The endothelin system, particularly the vasoconstrictive effects of endothelin-1 (ET-1) mediated through the ETᴀ receptor, plays a significant role in blood pressure regulation.[2] By blocking this receptor, Darusentan promotes vasodilation and lowers blood pressure.[2] The therapeutic efficacy and safety of Darusentan have been evaluated in several clinical trials.[3][4] While its primary mechanism of action is well-characterized, a thorough understanding of its off-target effects is crucial for a complete safety and pharmacological profile.

On-Target and Off-Target Binding Profile of (S)-Darusentan

Comprehensive off-target screening data for Darusentan against a broad panel of receptors, enzymes, and ion channels is not extensively available in the public domain. The primary focus of published research has been on its high affinity and selectivity for the endothelin receptors. The following table summarizes the known binding affinities of (S)-Darusentan.

| Target | Ligand | Assay Type | Test System | Ki (nM) | Selectivity (ETʙ/ETᴀ) | Reference |

| Endothelin A (ETᴀ) Receptor | (S)-Darusentan | Radioligand Binding Assay | Human Recombinant | 1.4 | ~131 | [5] |

| Endothelin B (ETʙ) Receptor | (S)-Darusentan | Radioligand Binding Assay | Human Recombinant | 184 | [5] | |

| Endothelin A (ETᴀ) Receptor | (S)-Darusentan | Radioligand Binding Assay | Rat Aortic Smooth Muscle | 13 | N/A | [1] |

| Endothelin A (ETᴀ) Receptor | (R)-Darusentan | Radioligand Binding Assay | Rat Aortic Smooth Muscle | No binding activity | N/A | [1] |

Note on (R)-Darusentan: As indicated in the table, studies on rat aortic vascular smooth muscle cells showed that the (R)-enantiomer of Darusentan exhibited no binding activity at the ETᴀ receptor.[1] This suggests that the (R)-enantiomer is pharmacologically inactive at the primary target, and it is plausible that it has not been subjected to extensive off-target screening.

Clinically Observed Adverse Effects

The adverse effects observed in clinical trials can provide insights into potential off-target activities or exaggerated on-target pharmacology. The most commonly reported adverse events associated with Darusentan treatment include:

-

Peripheral edema: This is a frequent, dose-dependent side effect.[2][6]

-

Headache: Commonly reported in patients receiving Darusentan.[2][6]

-

Nasal symptoms/congestion: Observed more frequently than with placebo.[2]

-

Decrease in hemoglobin and hematocrit: A class effect of endothelin receptor antagonists.[2]

It is important to note that these effects may not necessarily be due to off-target binding but could be a consequence of the physiological role of endothelin receptor blockade.

Experimental Protocols for Off-Target Effect Investigation

To thoroughly investigate the off-target profile of a compound like (R)-Darusentan, a tiered approach employing various in vitro assays is typically used.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors.

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

-

General Protocol:

-

Preparation of Receptor Source: Cell membranes or recombinant proteins expressing the target receptor are prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assays

These assays are used to assess the effect of a compound on the activity of a specific enzyme.

-

Objective: To determine the potency of a test compound to inhibit the activity of a target enzyme (IC50).

-

Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.

-

General Protocol:

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.

-

Functional Cell-Based Assays

These assays measure the biological response of a cell to a test compound, providing information on its functional activity (agonist or antagonist).

-

Objective: To determine the functional effect of a test compound on a cellular signaling pathway.

-

Principle: The assay measures a downstream event in a signaling cascade (e.g., changes in second messenger levels, reporter gene expression, or cell proliferation) following stimulation of a specific receptor or pathway.

-

General Protocol:

-

Cell Culture: Cells expressing the target of interest are cultured in a suitable format (e.g., 96-well plates).

-

Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

-

Signal Detection: The cellular response is measured using a specific assay, such as:

-

Calcium mobilization assays: To measure changes in intracellular calcium levels.

-

cAMP assays: To measure changes in cyclic AMP levels.

-

Reporter gene assays: To measure the expression of a reporter gene under the control of a specific response element.

-

-

Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of the test compound.

-

Visualizations

Endothelin Signaling Pathway

The primary therapeutic effect of (S)-Darusentan is mediated through the blockade of the ETᴀ receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the simplified signaling cascade initiated by endothelin-1 (ET-1) binding to the ETᴀ receptor and the point of intervention for Darusentan.

Caption: Simplified Endothelin A Receptor Signaling Pathway.

Experimental Workflow for Off-Target Screening

The identification and characterization of off-target effects is a systematic process. The following diagram outlines a typical workflow.

Caption: General Workflow for Investigating Off-Target Effects.

Conclusion

The available evidence strongly indicates that the pharmacological activity of Darusentan resides in the (S)-enantiomer, with the (R)-enantiomer being inactive at the primary ETᴀ target. A comprehensive off-target profile for (R)-Darusentan is not publicly available, likely due to its lack of on-target activity. The known off-target profile of Darusentan is primarily defined by its high selectivity for the ETᴀ receptor over the ETʙ receptor and its clinically observed adverse effects, such as edema and headache. To definitively characterize the off-target effects of (R)-Darusentan, a systematic investigation using broad-panel radioligand binding assays, enzyme inhibition assays, and functional cell-based assays would be required. The protocols and workflow outlined in this guide provide a framework for such an investigation. For drug development professionals, this underscores the importance of characterizing both enantiomers of a chiral drug, even if one is considered inactive, to fully understand the compound's safety and pharmacological profile.

References

- 1. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of darusentan: a novel endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gilead.com [gilead.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Darusentan: an effective endothelinA receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chiral Resolution of (R)-Darusentan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chiral resolution of (R)-Darusentan, a selective endothelin-A receptor antagonist. The document details the synthetic pathway to racemic Darusentan, followed by a discussion and protocols for its chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic Darusentan

The synthesis of racemic Darusentan proceeds through a multi-step sequence starting from benzophenone. The key steps involve a Darzens condensation, followed by epoxide ring-opening, and finally, coupling with a pyrimidine derivative.

Experimental Protocols

Step 1: Synthesis of methyl 3,3-diphenyl-2,3-epoxypropanoate

To a solution of benzophenone and methyl chloroacetate in a suitable solvent, a strong base such as sodium methoxide is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by recrystallization.

Step 2: Synthesis of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

The epoxide from the previous step is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction is neutralized, and the product is isolated and purified.

Step 3: Synthesis of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

The methyl ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent. The reaction is heated until the starting material is consumed. The reaction mixture is then acidified to precipitate the carboxylic acid, which is filtered, washed, and dried.

Step 4: Synthesis of racemic Darusentan

The racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is coupled with 2-(methylsulfonyl)-4,6-dimethoxypyrimidine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated to drive it to completion. The final product, racemic Darusentan, is isolated by extraction and purified by recrystallization.

Quantitative Data for Synthesis

| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | methyl 3,3-diphenyl-2,3-epoxypropanoate | Benzophenone, Methyl chloroacetate | Sodium methoxide | Methanol/Toluene | 85-95 | >95 |

| 2 | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | methyl 3,3-diphenyl-2,3-epoxypropanoate | Sulfuric acid | Methanol | 80-90 | >98 |

| 3 | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | Sodium hydroxide | Water/Methanol | 90-98 | >99 |

| 4 | Racemic Darusentan | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, 2-(methylsulfonyl)-4,6-dimethoxypyrimidine | Potassium carbonate | DMF | 75-85 | >98 |

Chiral Resolution of (R)-Darusentan

The separation of the racemic Darusentan into its individual enantiomers is a critical step to obtain the pharmacologically active (R)-enantiomer. Classical resolution via diastereomeric salt formation is a commonly employed method.

Classical Diastereomeric Salt Resolution

This method involves the reaction of the racemic carboxylic acid intermediate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Step 1: Formation of Diastereomeric Salts

Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is dissolved in a suitable solvent, such as ethyl acetate or methanol. A chiral resolving agent, for example, a chiral amine like (S)-(-)-dehydroabietylamine, is added to the solution. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts.

Step 2: Separation and Purification of the Diastereomeric Salt

The crystallized diastereomeric salt is collected by filtration, washed with a cold solvent, and dried. The purity of the salt can be enhanced by recrystallization.

Step 3: Liberation of the Enantiopure Carboxylic Acid

The purified diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the chiral resolving agent. The desired enantiomer of the carboxylic acid is then extracted into an organic solvent, washed, dried, and concentrated.

Step 4: Synthesis of (R)-Darusentan

The enantiopure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is then converted to (R)-Darusentan following the procedure described in Step 4 of the synthesis of the racemate.

| Parameter | Value |

| Chiral Resolving Agent | (S)-(-)-Dehydroabietylamine |

| Yield of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | 35-45% (based on the racemate) |

| Enantiomeric Excess (e.e.) | >99% |

Alternative Chiral Resolution Methods

While classical resolution is effective, other techniques can also be considered for the separation of Darusentan enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of either the final product or a key intermediate. The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are often effective for the resolution of carboxylic acids.

-

Enzymatic Resolution: This method employs enzymes, such as lipases, that can selectively catalyze a reaction on one of the enantiomers of the racemic mixture. For example, a lipase could be used to selectively esterify one enantiomer of the racemic carboxylic acid intermediate, allowing for the separation of the esterified and unreacted enantiomers.

Visualizations

A Comparative Analysis of the Physicochemical Properties of (R)-Darusentan and (S)-Darusentan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Darusentan is a potent, orally active, non-peptide antagonist of the endothelin-A (ETA) receptor.[1] The endothelin system, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, plays a significant role in vasoconstriction and the pathophysiology of hypertension.[2] Darusentan's therapeutic potential lies in its ability to block this interaction, leading to vasodilation and a reduction in blood pressure.[3]

The molecule possesses a single chiral center, giving rise to two enantiomers: (R)-Darusentan and (S)-Darusentan. In chiral drug development, it is crucial to characterize each enantiomer, as they can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. This guide focuses on elucidating these differences for the enantiomers of Darusentan.

Physicochemical Properties

A thorough comparative analysis of the physicochemical properties of the (R) and (S) enantiomers of Darusentan is hampered by a lack of publicly available experimental data. Enantiomers, by definition, have identical intrinsic properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents, pKa). However, they can exhibit different properties in a chiral environment, such as interactions with chiral stationary phases in chromatography or distinct crystal packing in a chiral space group.

While specific experimental values for the individual enantiomers are not available, predicted values for the racemic mixture and general properties are summarized below.

Table 1: Physicochemical Properties of Darusentan

| Property | Value/Information | Source |

| Molecular Formula | C₂₂H₂₂N₂O₆ | [4] |

| Molecular Weight | 410.43 g/mol | [4] |

| Predicted Water Solubility | 0.0994 mg/mL | [5] |

| Solubility in DMSO | ≥ 125 mg/mL | [6] |

| Predicted logP | 3.61 | [5] |

| Predicted pKa (Strongest Acidic) | 3.2 | [5] |

| Predicted pKa (Strongest Basic) | 0.83 | [5] |

Biological Activity: A Tale of Two Enantiomers

The most significant difference between (R)-Darusentan and (S)-Darusentan lies in their biological activity. The (S)-enantiomer is the active form of the drug, exhibiting high affinity for the ETA receptor, while the (R)-enantiomer is essentially inactive.

Table 2: Comparative Biological Activity of Darusentan Enantiomers

| Parameter | (S)-Darusentan | (R)-Darusentan | Source |

| Binding Affinity (Ki) for ETA Receptor | 1.4 nM | No binding activity | [7] |

| Functional Activity | Potent antagonist | Functionally inactive | [7] |

This stark difference in biological activity underscores the importance of stereoselectivity in the interaction between Darusentan and the ETA receptor.

Endothelin-A Receptor Signaling Pathway

(S)-Darusentan exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the Gq alpha subunit.

Caption: Endothelin-A Receptor Signaling Pathway and the inhibitory action of (S)-Darusentan.

Experimental Protocols

Detailed experimental protocols for the full physicochemical characterization of the Darusentan enantiomers are not available in published literature. However, the following sections describe the standard methodologies that would be employed for such a study.

Chiral Separation

The separation of (R)- and (S)-Darusentan is a prerequisite for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

Protocol: Chiral HPLC Separation of Darusentan Enantiomers

-

Column Selection: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-RH), is selected.[8]

-

Mobile Phase Preparation: A mobile phase is prepared, typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a modifier (e.g., formic acid). A common composition is acetonitrile/water/formic acid (50:50:0.1, v/v/v).[8]

-

Sample Preparation: A solution of racemic Darusentan is prepared in a suitable solvent.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.0 mL/min.[8]

-

Detection: UV detection at a wavelength where Darusentan has significant absorbance.

-

Temperature: Column temperature is maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

-

-

Injection and Data Analysis: The racemic sample is injected onto the column. The retention times of the two enantiomers are recorded. The resolution between the two peaks is calculated to ensure baseline separation.

Caption: General workflow for the chiral HPLC separation of Darusentan enantiomers.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter influencing a drug's solubility and absorption. Potentiometric titration is a standard method for its determination.

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: A precise amount of the purified enantiomer is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule, which can reveal differences in the crystal packing of enantiomers.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of each pure enantiomer are grown. This is often the most challenging step and involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Conclusion

While the biological activity of the Darusentan enantiomers is clearly delineated, with (S)-Darusentan being the active eutomer, a comprehensive understanding of their comparative physicochemical properties remains incomplete due to a lack of published experimental data. The provided predicted data and general properties offer a starting point for researchers. The detailed experimental protocols outlined in this guide provide a roadmap for the necessary studies to fully characterize the individual enantiomers. Such data would be invaluable for optimizing drug formulation, understanding potential differences in pharmacokinetics, and ensuring the development of a safe and effective drug product. Further research into the specific physicochemical characteristics of (R)- and (S)-Darusentan is highly encouraged.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of darusentan: a novel endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase [hero.epa.gov]

The Inactive Enantiomer: A Pharmacological Deep Dive into (R)-Darusentan

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Drug Design

In pharmacology, the three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be less active, inactive, or even contribute to adverse effects.[1][2][3] Understanding the distinct properties of each enantiomer is therefore a cornerstone of modern drug development, influencing decisions from synthesis to clinical application.[4][5]

This guide provides a detailed examination of the role of an inactive enantiomer using Darusentan as a case study. Darusentan is a selective endothelin receptor antagonist (ERA) that has been investigated for the treatment of resistant hypertension.[6][7] It exists as two enantiomers: the pharmacologically active (S)-Darusentan and its inactive counterpart, (R)-Darusentan.[7] By exploring the contrasting properties of these two molecules, we can elucidate the importance of stereochemical considerations in pharmacology and drug safety.

Darusentan: A Tale of Two Enantiomers

Darusentan is a propanoic acid-based compound that selectively blocks the endothelin-A (ETA) receptor, a G-protein coupled receptor (GPCR) involved in vasoconstriction.[6][7] The therapeutic action of Darusentan is attributed exclusively to the (S)-enantiomer.

The Active Eutomer: (S)-Darusentan

(S)-Darusentan is a potent and selective antagonist of the ETA receptor.[7] Its binding to this receptor prevents the endogenous vasoconstrictor peptide, endothelin-1 (ET-1), from exerting its pressor effects, leading to vasodilation and a reduction in blood pressure.[7][8] Clinical trials have demonstrated the efficacy of (S)-Darusentan in lowering blood pressure in patients with resistant hypertension.[9][10]

The Inactive Distomer: (R)-Darusentan

In stark contrast to its stereoisomer, (R)-Darusentan is pharmacologically inactive at the endothelin receptors.[7] Studies have shown that it exhibits no significant binding affinity for either the ETA or ETB receptor subtypes.[7] This lack of on-target activity is a critical aspect of its pharmacological profile and raises important questions about its role and potential effects when co-administered as part of a racemic mixture or present as a chiral impurity.

Quantitative Pharmacological Data

The stereoselectivity of Darusentan's interaction with endothelin receptors is clearly demonstrated by quantitative in vitro data. The following tables summarize the key pharmacological parameters for both enantiomers.

| Enantiomer | Receptor | Binding Affinity (Ki) | Reference |

| (S)-Darusentan | Human ETA | 1.4 nM | [5] |

| Rat ETA | 13 nM | [7][11] | |

| Human ETB | 184 nM | [5][11] | |

| (R)-Darusentan | Rat ETA | No binding activity | [7] |

Table 1: Comparative Receptor Binding Affinities of Darusentan Enantiomers.

| Enantiomer | Assay | Functional Activity (pA2) | Reference |

| (S)-Darusentan | Inhibition of ET-1-induced vascular contraction in isolated rat aortic rings | 8.1 ± 0.14 | [7] |

| (R)-Darusentan | Inhibition of ET-1-induced vascular contraction in isolated rat aortic rings | No effect | [7] |

Table 2: Comparative Functional Activity of Darusentan Enantiomers.

The Significance of an Inactive Enantiomer

The presence of an inactive enantiomer like (R)-Darusentan in a pharmaceutical formulation is not merely a matter of inert filler. It has several important implications for drug development and patient safety.

Metabolic Considerations and Chiral Inversion

A key concern with chiral drugs is the potential for in vivo chiral inversion, where one enantiomer is converted into the other.[2][12][13] Such a conversion could have significant pharmacological consequences, potentially turning an inactive distomer into an active eutomer, or vice-versa. However, a study on the enantioselective determination of Darusentan in rat plasma found no evidence of chiral inversion during plasma preparation, storage, and analysis.[14] This suggests that (R)-Darusentan is unlikely to convert to the active (S)-Darusentan in vivo, reinforcing its status as a truly inactive entity with respect to the endothelin system.

Potential for Off-Target Effects

While (R)-Darusentan is inactive at its intended target, the endothelin receptors, it is crucial to consider the possibility of off-target effects. An enantiomer that is inactive at one receptor may still interact with other biological macromolecules, such as other receptors, enzymes, or transporters.[15] Although specific studies on the broader off-target profile of (R)-Darusentan are not widely available in the public domain, this remains a critical area of investigation in preclinical safety assessment for any chiral drug. The absence of on-target activity does not guarantee the absence of other biological interactions.

Pharmacokinetic Profile

The pharmacokinetic properties of enantiomers can also differ significantly.[15] Even if an enantiomer is pharmacologically inactive, its absorption, distribution, metabolism, and excretion (ADME) profile can influence the overall safety and efficacy of the drug product. A study developing an assay for the enantioselective determination of Darusentan in rat plasma demonstrated the feasibility of studying the pharmacokinetics of each enantiomer separately.[14] Such studies are essential to fully characterize the behavior of both the active and inactive enantiomers in the body.

Experimental Protocols

The characterization of the pharmacological activity of Darusentan enantiomers relies on specific in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Endothelin Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Receptor Source: Membranes from cells expressing the target receptor, such as rat aortic vascular smooth muscle cells (RAVSMs), which predominantly express the ETA subtype.[7]

-

Radioligand: A radioactively labeled form of the natural ligand, such as [¹²⁵I]-ET-1.

-

Procedure:

-

Prepare membrane fractions from RAVSMs.

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound (e.g., (S)-Darusentan or (R)-Darusentan).

-

Allow the mixture to incubate to reach binding equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Ex Vivo Vascular Contraction Assay

This functional assay measures the ability of a compound to antagonize the vasoconstrictor effect of ET-1 in isolated blood vessels.

-

Tissue Preparation: Isolate and cut rings from the thoracic aorta of rats. The endothelium is typically removed to eliminate its influence on vascular tone.

-

Apparatus: Mount the aortic rings in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Procedure:

-

Allow the tissue to equilibrate under a resting tension.

-

Construct a cumulative concentration-response curve to ET-1 to establish a baseline contractile response.

-

Wash the tissue and incubate with a fixed concentration of the antagonist (e.g., (S)-Darusentan or (R)-Darusentan) for a predetermined period.

-

Construct a second cumulative concentration-response curve to ET-1 in the presence of the antagonist.

-

-

Data Analysis: The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.

Visualizing Key Pathways and Processes

Endothelin-A (ETA) Receptor Signaling Pathway

The ETA receptor is a Gq/11-coupled GPCR. Upon activation by ET-1, it initiates a signaling cascade that leads to vasoconstriction. (S)-Darusentan blocks this pathway at the receptor level.

Caption: ETA receptor signaling pathway leading to vasoconstriction.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of Darusentan enantiomers.

References

- 1. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral inversion of drugs: coincidence or principle? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Inversion of Pharmaceutical Drugs - Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelin-A receptor antagonist-mediated vasodilatation is attenuated by inhibition of nitric oxide synthesis and by endothelin-B receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Darusentan: an effective endothelinA receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral inversion - Wikipedia [en.wikipedia.org]

- 14. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Darusentan as a tool for studying G-protein coupled receptors

An In-depth Technical Guide: (R)-Darusentan as a Tool for Studying G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Understanding their function and signaling is paramount in drug discovery. Darusentan is a potent and selective antagonist for the endothelin type A (ETA) receptor, a class A GPCR.[2][3] While the pharmacologically active enantiomer is (+)-(S)-Darusentan, the inactive (R)-Darusentan serves as an essential negative control in experiments, allowing researchers to confirm that the observed effects are specifically due to the antagonism of the ETA receptor by the active S-enantiomer.[4] This guide details the use of Darusentan as a tool to investigate ETA receptor signaling, providing quantitative data and detailed experimental protocols.

Core Principles: Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects by binding to ETA and ETB receptors.[5][6] The ETA receptor is predominantly located on vascular smooth muscle cells and is coupled to the Gq/11 family of G-proteins.[4][7]

Upon activation by ET-1, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This increase in cytosolic Ca2+, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including vasoconstriction.[4][8]

(S)-Darusentan acts as a competitive antagonist at the ETA receptor, blocking the binding of ET-1 and thereby inhibiting this entire signaling cascade.[3][4] (R)-Darusentan, being inactive, should not inhibit this pathway and is used to validate the specificity of the S-enantiomer's action.[4]

Caption: ETA receptor Gq signaling pathway and the inhibitory site of (S)-Darusentan.

Data Presentation: Pharmacological Profile of Darusentan

The utility of Darusentan as a research tool stems from its high affinity for the ETA receptor and its marked selectivity over the ETB receptor. This allows for the specific interrogation of ETA-mediated pathways.

| Parameter | Receptor | Value (nM) | Species/System | Description | Reference(s) |

| Binding Affinity (Ki) | ETA | 1.4 | Human Recombinant | Measures the dissociation constant from the receptor. A lower Ki indicates higher binding affinity. | [9][10][11] |

| ETB | 184 | Human Recombinant | Darusentan has significantly lower affinity for the ETB receptor. | [9][10][11] | |

| Selectivity Ratio | ETB:ETA | ~130-fold | Human Recombinant | Calculated from the ratio of Ki values (Ki, ETB / Ki, ETA), highlighting its specificity for the ETA receptor. | [9][10][12] |

| Functional Potency (IC50) | ETA | 5.8 - 570.0 | Varies | Concentration causing 50% inhibition of a functional response. Value is highly dependent on the specific assay conditions. | [13] |

Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are related but distinct values. Ki is an intrinsic measure of binding affinity, while IC50 is a functional measure that depends on experimental conditions.[14][15]

Experimental Protocols

To characterize the interaction of Darusentan with the ETA receptor, several key experiments are routinely performed.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of Darusentan by measuring its ability to compete with a radiolabeled ligand for binding to the ETA receptor.[16][17]

-

Objective: To determine the Ki of unlabeled (S)-Darusentan.

-

Materials:

-

Cell membranes from a cell line expressing human ETA receptors.

-

Radioligand: [125I]-ET-1.

-

Competitor: Unlabeled (S)-Darusentan and, as a control, (R)-Darusentan.

-

Assay Buffer: e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin (BSA).

-

96-well plates and glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Preparation: Serially dilute the unlabeled Darusentan.

-

Incubation: In a 96-well plate, incubate the ETA receptor membranes, a fixed concentration of [125I]-ET-1 (typically at its Kd concentration), and varying concentrations of unlabeled Darusentan. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Plot the bound radioactivity against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

This is a functional assay that measures the result of Gq protein activation. It quantifies Darusentan's ability to block ET-1-induced production of inositol phosphates.[18][19]

-

Objective: To determine the functional potency (IC50) of (S)-Darusentan as an antagonist.

-

Materials:

-

Whole cells expressing the ETA receptor (e.g., HEK293 or CHO cells).

-

[3H]-myo-inositol for metabolic labeling.

-

Agonist: ET-1.

-

Antagonist: (S)-Darusentan.

-

Assay Buffer containing Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatases, causing IP1 to accumulate.[20]

-

Anion exchange chromatography columns (e.g., Dowex resin).

-

-

Methodology:

-

Labeling: Culture cells overnight in a medium containing [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides like PIP2.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of (S)-Darusentan for 15-30 minutes.

-

Stimulation: Add a fixed concentration of ET-1 (typically the EC80) to stimulate the cells. The incubation is performed in the presence of LiCl for 30-60 minutes at 37°C.

-

Lysis & Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.

-

Purification: Neutralize the extracts and apply them to anion exchange columns. Wash the columns and then elute the total [3H]-inositol phosphates with a high-salt buffer.

-

Quantification: Measure the radioactivity of the eluates using a scintillation counter.

-

Analysis: Plot the IP accumulation against the logarithm of the Darusentan concentration and fit the curve to determine the IC50 value.

-

Caption: Workflow for an inositol phosphate (IP) accumulation assay.

Calcium Mobilization Assay

This functional assay provides a real-time measurement of intracellular calcium changes, a direct consequence of IP3-mediated release. It is readily adaptable to high-throughput screening.[21][22]

-

Objective: To measure the inhibition of ET-1-induced intracellular Ca2+ release by (S)-Darusentan.

-

Materials:

-

Whole cells expressing the ETA receptor, plated in black, clear-bottom 96- or 384-well plates.

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Agonist: ET-1.

-

Antagonist: (S)-Darusentan.

-

A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

-

-

Methodology:

-

Cell Plating: Seed cells in microplates and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.

-

Antagonist Addition: Place the plate in the fluorescence reader. Add varying concentrations of (S)-Darusentan to the wells and incubate for a set period.

-

Agonist Injection & Reading: The instrument will inject a fixed concentration of ET-1 into the wells while simultaneously recording fluorescence intensity over time.

-

Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. The peak fluorescence response is measured for each well. Plot the peak response against the logarithm of the Darusentan concentration to determine the IC50 value for the inhibition of the calcium signal.

-

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Conclusion

Darusentan is an exemplary pharmacological tool for the study of GPCRs, specifically the endothelin type A receptor. Its high potency and, critically, its high selectivity for ETA over ETB receptors, allow for precise dissection of ETA-specific signaling pathways.[10][11] When used in conjunction with its inactive (R)-enantiomer as a negative control, researchers can confidently attribute observed effects to ETA antagonism.[4] The robust and well-characterized assays described herein—radioligand binding, inositol phosphate accumulation, and calcium mobilization—provide a comprehensive framework for quantifying its interaction with the receptor and its impact on downstream signaling, making it an invaluable asset for both basic research and drug development.

References

- 1. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 2. Darusentan, a selective endothelin A receptor antagonist, for the oral treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]

- 6. rpsg.org.uk [rpsg.org.uk]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Endothelin receptor ET-A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 15. promegaconnections.com [promegaconnections.com]

- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inositol phosphate accumulation assay [bio-protocol.org]

- 19. Inositol phosphate (IP) accumulation assay [bio-protocol.org]

- 20. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 22. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

Preliminary in vitro studies with (R)-Darusentan

An in-depth analysis of preliminary in vitro studies reveals that the biological activity of Darusentan, a selective endothelin receptor antagonist, is exclusively attributed to its (S)-enantiomer.[1][2] Initial investigations comparing the two enantiomers demonstrated that (R)-Darusentan is inactive, showing no significant binding to the endothelin A (ET-A) receptor or any effect on endothelin-1 (ET-1) induced vasoconstriction.[1][2] Consequently, this technical guide focuses on the in vitro studies that established the potent antagonist activity of (S)-Darusentan, while consistently noting the lack of activity of the (R)-enantiomer.

Darusentan is a propanoic acid-based compound that has been investigated for its potential in treating resistant hypertension.[1][3] The primary mechanism of action for its active (S)-enantiomer is the competitive antagonism of the ET-A receptor, a G-protein coupled receptor found on vascular smooth muscle cells.[1][4] Activation of this receptor by the potent vasoconstrictor ET-1 is a key pathway in regulating vascular tone.[1][5]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from key in vitro experiments, highlighting the high affinity and functional potency of (S)-Darusentan compared to the inactivity of (R)-Darusentan.

Table 1: Receptor Binding Affinity

This table presents the inhibitor constant (Ki) values, which indicate the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

| Compound | Receptor Subtype | Preparation | Ki (nmol/L) | Reference |

| (S)-Darusentan | ET-A | Rat Aortic Vascular Smooth Muscle (RAVSM) Membranes | 13 | [1][2] |

| (R)-Darusentan | ET-A | RAVSM Membranes | No binding activity | [1][2] |

| (S)-Darusentan | Human ET-A | CHO Cells | 0.312 ± 0.064 | [3] |

| (S)-Darusentan | Human ET-B | CHO Cells | 551 ± 47 | [3] |

Table 2: Functional Antagonism

The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

| Compound | Functional Assay | Tissue Preparation | pA2 Value | Reference |

| (S)-Darusentan | ET-1-Induced Vasoconstriction | Isolated, endothelium-denuded rat aortic rings | 8.1 ± 0.14 | [1][2] |

| (R)-Darusentan | ET-1-Induced Vasoconstriction | Isolated, endothelium-denuded rat aortic rings | No effect | [1][2] |

Experimental Protocols

Detailed methodologies for the pivotal in vitro experiments are outlined below.

Radioligand Binding Assay

This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.

-

Cell Culture and Membrane Preparation: Rat Aortic Vascular Smooth Muscle cells (RAVSMs) are cultured. Over 95% of the endothelin receptors in these cells are the ET-A subtype.[1][2] The cells are harvested, and membrane fractions are isolated through centrifugation.

-

Binding Reaction: The RAVSM membrane fractions are incubated with a fixed concentration of radiolabeled ET-1.

-

Competition: Increasing concentrations of unlabeled (S)-Darusentan or (R)-Darusentan are added to the reaction to compete for binding with the radiolabeled ET-1.

-

Separation and Quantification: The reaction is terminated, and membrane-bound radioactivity is separated from the unbound ligand. The amount of bound radioactivity is measured, and the data is used to calculate the Ki value for each competitor.

Cellular Signaling Assays (Inositol Phosphate and Calcium)

These assays measure the downstream effects of receptor activation or blockade. The ET-A receptor is coupled to Gαq proteins, which, when activated, stimulate an increase in intracellular inositol phosphate (IP) and calcium (Ca2+).[1]

-

Cell Culture: Cultured RAVSMs are used for these experiments.[1]

-

Antagonist Pre-treatment: Cells are pre-treated with varying concentrations of (S)-Darusentan.[1]

-

Agonist Stimulation: The cells are then stimulated with ET-1 to induce IP production and Ca2+ signaling.[1][2]

-

Measurement:

-

Inositol Phosphate: The levels of IP are quantified to assess the degree of G-protein signaling.

-

Calcium Signaling: Intracellular Ca2+ concentration is measured, often using fluorescent dyes. (S)-Darusentan was shown to cause a concentration-dependent reduction in ET-1-induced Ca2+ signaling, with near-complete blockade at 100–1000 nmol/L.[1]

-

Ex Vivo Vascular Function Assay

This experiment assesses the functional effect of the antagonist on blood vessel contractility.

-

Tissue Preparation: Aortic rings are isolated from rats, and the endothelium is removed to eliminate its influence on vascular tone.[1][2]

-

Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, allowing for the measurement of isometric tension (contraction).

-

Antagonist Incubation: Tissues are incubated with different concentrations of (S)-Darusentan or (R)-Darusentan.

-

Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of ET-1 to induce vasoconstriction.

-

Data Analysis: The magnitude of the contraction is recorded. The rightward shift in the ET-1 concentration-response curve caused by (S)-Darusentan is used to calculate the pA2 value. (R)-Darusentan produced no shift.[1][2]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described.

Caption: ET-1 signaling pathway in vascular smooth muscle and site of action for Darusentan.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the ex vivo vascular function assay.

References